Thiphenamil

説明

Historical Context and Discovery of Thiphenamil

The emergence of this compound is situated within the mid-20th-century expansion of synthetic medicinal chemistry, a period characterized by the systematic development of new therapeutic agents to supplement or replace naturally derived drugs.

This compound, also referred to in early literature as typhene or thiphen, was synthesized by Russian researchers in the early 1950s. regulations.gov This period in medicinal chemistry was marked by efforts to create novel molecular structures with potential pharmaceutical value, often involving multi-step synthesis protocols. researchgate.netstxip.org The development of synthetic compounds like this compound was part of a broader scientific movement to explore new chemical entities for therapeutic use, moving beyond the modification of known natural products. research-solution.com The general process of drug discovery and synthesis involves identifying a target, creating and testing new compounds, and optimizing them through chemical modifications. ekb.egmdpi.com

Preclinical studies are fundamental in drug development for assessing the efficacy and characteristics of a compound before any human testing. ppd.comnih.govtscalliance.org The initial pharmacological investigations of this compound were conducted to determine its biological effects and potential as an antispasmodic. A key study revealed that this compound hydrochloride, under the brand name Trocinate, exhibited a potent spasmolytic action on various smooth muscle tissues in laboratory settings. regulations.gov These preclinical evaluations are crucial for establishing a foundational understanding of a drug's pharmacodynamics. nih.govcriver.com

The early research compared its effects to existing agents, noting its superior antispasmodic effect relative to Trasentine in several models. regulations.gov The findings from these foundational studies, which used both excised tissues (in vitro) and live animal models (in vivo), characterized this compound as a direct relaxant of smooth muscle. regulations.gov

Table 1: Summary of Initial Preclinical Findings for this compound

| Experimental Model | Tissue Type | Observed Pharmacological Effect | Comparative Note | Source |

|---|---|---|---|---|

| Excised Rat Uterus | Smooth Muscle | Spasmolytic Action | Superior to Trasentine | regulations.gov |

| Excised Human Uterus | Smooth Muscle | Spasmolytic Action | Effective | regulations.gov |

| In-situ Dog Uterus | Smooth Muscle | Spasmolytic Action | Effective | regulations.gov |

| In-situ Rat Uterus | Smooth Muscle | Spasmolytic Action | Effective | regulations.gov |

| In-situ Rabbit Uterus | Smooth Muscle | Spasmolytic Action | Effective | regulations.gov |

| Excised Dog Intestine | Smooth Muscle | Spasmolytic Action | Effective | regulations.gov |

The development of this compound occurred during a significant evolution in the research of smooth muscle relaxants. Historically, remedies for muscle spasms relied on natural products, such as the opium alkaloid papaverine (B1678415) and belladonna alkaloids like atropine (B194438). wikipedia.orgnih.gov The 20th century saw a paradigm shift towards the synthesis of new molecules designed to offer more selective action. nih.gov Researchers sought to distinguish between different mechanisms of action, such as centrally-acting spasmolytics and agents that interfere with neurotransmission at the neuromuscular junction. wikipedia.org The goal was to create compounds that could effectively relieve spasms in visceral organs like the intestine or bladder with a more targeted mechanism than the broad-acting anticholinergics. wikipedia.orgwalterbushnell.com This pursuit led to the classification of antispasmodics into groups, including anticholinergics and direct-acting smooth muscle relaxants, a category where this compound would later be placed. regulations.govclevelandclinic.org

Initial Pharmacological Characterization in Preclinical Studies

Academic Significance and Research Niche of this compound

This compound's academic importance stems from its utility as a tool to investigate the pharmacology of smooth muscle relaxation. It has contributed to the understanding of different pathways that lead to the reduction of muscle tone and spasm.

This compound is classified as a muscarinic antagonist, meaning it blocks the action of acetylcholine (B1216132) at muscarinic receptors. google.comgoogle.comwikipedia.orgdrugbank.com These receptors are integral to the parasympathetic nervous system, which regulates "rest-and-digest" functions, including smooth muscle contraction in various organs. wikipedia.orgnih.gov By studying compounds like this compound, researchers can probe the structure and function of these receptors. The investigation of how this compound interacts with muscarinic receptors contributes to the broader field of anticholinergic pharmacology. nih.gov Its specific chemical structure provided another data point for understanding the structure-activity relationships required for a molecule to bind to and block these receptors, a key aspect in designing new drugs. drugbank.com

A significant aspect of this compound's research profile is the claim that it acts as a direct smooth muscle relaxant. regulations.gov Unlike antispasmodics that work exclusively by blocking nerve signals (anticholinergics), direct-acting agents affect the muscle cells themselves. clevelandclinic.orgnih.gov This class of drugs is thought to interfere with the cellular mechanisms of contraction, such as calcium ion influx. nih.gov The study of this compound provided a valuable synthetic compound for investigating this direct mechanism. regulations.gov Its pharmacological profile, which was promoted as having direct antispasmodic effects without substantial anticholinergic action, spurred further research to differentiate and understand these two pathways of smooth muscle relaxation. regulations.gov This helped to refine the classification of antispasmodic drugs and explore therapeutic strategies that target the muscle tissue directly. nih.gov

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetylcholine |

| Atropine |

| Drotaverine |

| Papaverine |

| This compound |

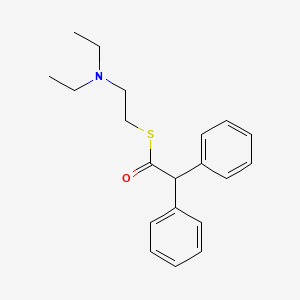

Structure

2D Structure

3D Structure

特性

CAS番号 |

82-99-5 |

|---|---|

分子式 |

C20H25NOS |

分子量 |

327.5 g/mol |

IUPAC名 |

S-[2-(diethylamino)ethyl] 2,2-diphenylethanethioate |

InChI |

InChI=1S/C20H25NOS/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19H,3-4,15-16H2,1-2H3 |

InChIキー |

WHLUQAYNVOGZST-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCSC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |

正規SMILES |

CCN(CC)CCSC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |

他のCAS番号 |

82-99-5 |

関連するCAS |

548-68-5 (hydrochloride) |

同義語 |

S-(2-(diethylamino)ethyl)diphenylthioacetate thiphen thiphenamil thiphenamil hydrochloride tifen tifenamil trocinate |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Derivatization of Thiphenamil

Established Synthetic Pathways for Thiphenamil Core Structure

The traditional synthesis of the this compound core structure involves key chemical reactions that have been well-documented in scientific literature.

Reaction of Thiophenol Derivatives with Amines

The fundamental approach to synthesizing the this compound base involves the reaction of a thiophenol derivative with an appropriate amine under controlled conditions. smolecule.com This reaction forms the core thioether linkage and introduces the amino group, which are crucial components of the this compound structure. The selection of specific thiophenol and amine precursors allows for the targeted synthesis of the desired compound.

Hydrochloride Salt Formation for Enhanced Research Utility

For research and practical applications, the this compound base is often converted into its hydrochloride salt. smolecule.comgoogle.com This is typically achieved by reacting the this compound base with hydrochloric acid. smolecule.com The resulting this compound hydrochloride exhibits enhanced stability and solubility, particularly in aqueous solutions, which is advantageous for experimental studies. smolecule.comgoogle.com The formation of a well-defined, crystalline salt structure is often a critical consideration for ensuring the purity and consistency of the compound in research settings. google.com

| Reactant 1 | Reactant 2 | Product | Purpose of Reaction |

| Thiophenol Derivative | Amine | This compound Base | Formation of the core structure |

| This compound Base | Hydrochloric Acid | This compound Hydrochloride | Enhanced stability and solubility |

Advancements in this compound Synthesis

In recent years, efforts have been made to develop more efficient and environmentally friendly methods for the synthesis of this compound and related compounds.

Exploration of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of a lead compound is a cornerstone of medicinal chemistry research, allowing for the investigation of structure-activity relationships.

Stereochemical Considerations in this compound Synthesis

This compound possesses a single stereocenter at the carbon atom to which the two phenyl groups, the thioester group, and a hydrogen atom are attached. The presence of this chiral center means that this compound can exist as a pair of enantiomers. The synthesis of this compound, as it is typically prepared from achiral starting materials and reagents, results in a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. drugpatentwatch.comwikipedia.org

The differential biological activity of enantiomers is a critical consideration in medicinal chemistry. biomedgrid.comnih.govnih.gov Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. biomedgrid.com For many chiral drugs, modern pharmaceutical development focuses on producing a single, active enantiomer. nih.gov However, historical drug development, particularly for compounds synthesized in the mid-20th century like this compound, often involved the marketing of the racemic mixture. regulations.gov

The separation of a racemic mixture into its individual enantiomers is a process known as chiral resolution. wikipedia.org Common methods for chiral resolution include:

Formation of Diastereomeric Salts: This widely used technique involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent. wikipedia.orglibretexts.org For a racemic amine like this compound, a chiral acid such as tartaric acid or mandelic acid could be employed. libretexts.org This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.orglibretexts.org This difference allows for their separation by methods like fractional crystallization. Once separated, the individual enantiomers can be recovered by removing the resolving agent. wikipedia.org The efficiency of this process is often dependent on the choice of both the resolving agent and the solvent system. google.com

Chiral Chromatography: This analytical and preparative technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov This method can be highly effective but may be more costly for large-scale production. pharmtech.com

Molecular Mechanisms and Pharmacological Actions of Thiphenamil

Receptor Interaction Profile of Thiphenamil

Competitive Antagonism at Muscarinic Acetylcholine (B1216132) Receptors

This compound, a smooth muscle relaxant, primarily exerts its effects through competitive antagonism at muscarinic acetylcholine receptors. smolecule.comgoogle.com These receptors are integral to the parasympathetic nervous system, which regulates a host of involuntary bodily functions. nih.govwikipedia.org By competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to these receptors, this compound inhibits the downstream signaling cascades that would typically lead to smooth muscle contraction. smolecule.comnih.gov This antagonistic action is the foundation of its use as an antispasmodic agent. smolecule.comdrugfuture.com The blockade of muscarinic receptors prevents the physiological responses normally induced by parasympathetic stimulation, such as increased gastrointestinal motility and contraction of the detrusor muscle in the bladder. nih.govpharmacologyeducation.org

The interaction between this compound and muscarinic receptors is a reversible binding process. This means that the drug occupies the receptor's binding site, preventing acetylcholine from binding and activating the receptor, but it can also dissociate from the receptor, allowing for the potential restoration of normal function. The effectiveness of this compound is therefore dependent on its concentration at the receptor site relative to the concentration of acetylcholine.

Specificity and Selectivity of this compound Receptor Binding

The specificity of a drug refers to its ability to bind to a single type of receptor, while selectivity describes its capacity to differentiate among different subtypes of that receptor. aeonianbiotech.com The muscarinic acetylcholine receptor family consists of five distinct subtypes, designated M1 through M5, which are distributed differently throughout the body and mediate various physiological functions. guidetopharmacology.orgmdpi.com

While this compound is known to act on muscarinic receptors, detailed information regarding its specific affinity for each of the five subtypes is not extensively characterized in publicly available literature. The orthosteric binding site, where acetylcholine and competitive antagonists like this compound bind, is highly conserved across the muscarinic receptor subtypes, making the development of highly subtype-selective ligands challenging. guidetopharmacology.org Although some muscarinic antagonists exhibit a degree of selectivity for certain subtypes, many, particularly older compounds, are non-selective. frontiersin.org The clinical effects of this compound suggest it acts on muscarinic receptors in smooth muscle, which are primarily of the M2 and M3 subtypes. guidetopharmacology.org However, without specific binding affinity data for each subtype, the precise selectivity profile of this compound remains an area for further investigation.

Methodologies for Receptor Binding Assays in this compound Research

To characterize the interaction of compounds like this compound with their target receptors, researchers employ various in vitro techniques. Receptor binding assays are fundamental in determining the affinity and specificity of a drug for its receptor. nih.gov

Radioligand binding assays are a highly sensitive and widely used method to study drug-receptor interactions. oncodesign-services.comwikipedia.org The basic principle involves using a radioactive isotope-labeled compound (a radioligand) that is known to bind with high affinity and specificity to the receptor of interest. wikipedia.orgrevvity.com

The process typically involves:

Incubation: A preparation containing the target receptors (e.g., tissue homogenates, cultured cells) is incubated with the radioligand. nih.gov

Competition: To determine the binding affinity of an unlabeled drug like this compound, a competition experiment is performed. In this setup, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. oncodesign-services.comgiffordbioscience.com The unlabeled compound competes with the radioligand for the same binding sites on the receptor.

Separation: After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved through rapid filtration, where the receptor-containing membranes are trapped on a filter while the unbound ligand passes through. giffordbioscience.commerckmillipore.com

Detection: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is then quantified using a scintillation counter. merckmillipore.com

By measuring the decrease in radioligand binding as the concentration of the unlabeled competitor (this compound) increases, a competition curve can be generated. oncodesign-services.com

From the data generated by radioligand binding assays, several key quantitative parameters can be derived to describe the binding affinity of a compound.

IC50 (Inhibitory Concentration 50%): This is the concentration of the unlabeled drug that is required to inhibit 50% of the specific binding of the radioligand. giffordbioscience.comgiffordbioscience.com It is a direct measure of the drug's potency in competing for the receptor binding site in the specific experimental conditions. A lower IC50 value indicates a higher binding affinity.

RBA (Relative Binding Affinity): This value provides a way to compare the binding affinity of a test compound to that of a standard or reference compound for the same receptor. It is often calculated as the ratio of the IC50 of the reference compound to the IC50 of the test compound, multiplied by 100. plos.org

| Parameter | Description |

| IC50 | The concentration of an inhibitor required to reduce the specific binding of a radioligand by 50%. |

| Ki | The inhibition constant, representing the affinity of a competitive ligand for a receptor. It is derived from the IC50 value and the affinity of the radioligand. |

| Kd | The equilibrium dissociation constant, indicating the affinity of a ligand for a receptor. A lower Kd signifies higher affinity. |

| Bmax | The maximum number of binding sites in a given tissue or cell preparation. |

| RBA | Relative Binding Affinity, a comparative measure of a compound's affinity relative to a standard. |

Radiometric Ligand-Binding Assay Principles

Cellular and Tissue-Level Pharmacodynamics

Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body. wikipedia.org At the cellular and tissue level, this compound's primary pharmacodynamic effect is the relaxation of smooth muscle. smolecule.comdrugfuture.com This is a direct consequence of its antagonism of muscarinic acetylcholine receptors.

In various tissues containing smooth muscle, such as the gastrointestinal tract, urinary tract, and corpus cavernosum, acetylcholine release from parasympathetic nerves normally induces contraction. pharmacologyeducation.orgnih.gov this compound, by blocking the M2 and M3 muscarinic receptors present on these smooth muscle cells, prevents this contractile response. guidetopharmacology.org

Studies on isolated tissues have demonstrated this compound's ability to inhibit contractions induced by various stimuli. For instance, it has been shown to inhibit high-potassium-induced contractions in isolated human corpus cavernosum, suggesting an effect on calcium influx. nih.gov The relaxation of smooth muscle in the urinary tract forms the basis for its investigation in conditions like detrusor instability. Research on isolated rabbit renal pelvis and urinary bladder smooth muscle showed that this compound inhibited phasic contractions. karger.comnih.gov Specifically, a 50% inhibition of phasic contractions in the renal pelvis was achieved with 6 x 10⁻⁵ M this compound, and in the bladder with 10⁻³ M this compound. karger.comnih.gov Interestingly, at lower concentrations in the bladder, this compound exhibited a biphasic effect, initially increasing tissue activity before causing relaxation. karger.comnih.gov

Direct-Acting Smooth Muscle Antispasmodic Activity

This compound is characterized as a direct-acting smooth muscle antispasmodic agent. clevelandclinic.orgpatient.infoslideshare.net This classification signifies that its mechanism of action involves a direct effect on the smooth muscle cells themselves, rather than acting through neural pathways. patient.infodrugbank.com This direct action leads to the relaxation of smooth muscle, which can be particularly relevant in cases of muscle spasm. drugbank.comregulations.gov Unlike some other antispasmodic drugs that have significant anticholinergic effects, this compound's primary action is considered to be its direct influence on smooth muscle tissue. regulations.gov

The direct antispasmodic effect of this compound is comparable to that of papaverine (B1678415), another direct-acting smooth muscle relaxant. drugbank.comnih.govnih.gov Both compounds are capable of relaxing various smooth muscles, and this relaxation is prominent when a spasm is present. drugbank.comnih.govnih.gov The muscle cell is not paralyzed by these agents and can still respond to other stimuli that cause contraction. drugbank.com

Inhibition of Muscle Contraction in Isolated Tissue Preparations

In vitro studies using isolated tissue preparations have been instrumental in characterizing the pharmacological profile of this compound. panlab.com These experimental setups allow for the direct observation of a drug's effect on muscle tissue in a controlled environment. panlab.com Research has consistently shown that this compound inhibits muscle contractions in various isolated tissue preparations. nih.govresearchgate.net

For instance, studies on isolated human corpus cavernosum have demonstrated that this compound effectively inhibits contractions induced by various stimuli. nih.gov This inhibitory action is a key aspect of its antispasmodic properties. The use of isolated tissues allows for a detailed analysis of the drug's mechanism without the confounding influences of the entire organism. panlab.com

Investigations into this compound's Effect on Isolated Human Smooth Muscle Tissues

To understand the clinical potential of this compound, researchers have specifically investigated its effects on isolated human smooth muscle tissues. nih.govnih.govplos.orgmdpi.com These studies provide more direct evidence of how the compound might behave in the human body.

Relaxation Mechanisms in High-Potassium Induced Contractions

One of the standard methods to induce contraction in isolated smooth muscle is by increasing the extracellular potassium concentration. mdpi.com This high-potassium environment causes membrane depolarization, leading to the opening of voltage-dependent calcium channels and subsequent muscle contraction. mdpi.com

In studies on isolated human corpus cavernosum, this compound has been shown to consistently inhibit high-potassium-induced contractions in a dose-dependent manner. nih.govresearchgate.net This finding suggests that this compound's mechanism of action involves interference with the processes triggered by membrane depolarization. The relaxation is thought to be mediated by the inhibition of extracellular calcium influx, particularly through voltage-dependent calcium channels. nih.gov

Non-Competitive Inhibition of Noradrenaline-Induced Contractions

Noradrenaline is a neurotransmitter that induces smooth muscle contraction by acting on adrenergic receptors. nih.gov Investigations into the effect of this compound on noradrenaline-induced contractions in isolated human corpus cavernosum have revealed a non-competitive mode of inhibition. nih.govresearchgate.net This means that this compound reduces the maximum effect of noradrenaline without changing its EC50 value (the concentration required to produce 50% of the maximum effect).

This non-competitive inhibition suggests that this compound does not directly compete with noradrenaline for the same binding site on the adrenergic receptor. nih.gov Instead, it likely acts at a different point in the signaling cascade that leads to muscle contraction. nih.gov The pD'2 value, a measure of antagonist potency, for this compound in inhibiting noradrenaline-induced contractions was determined to be 4.58 ± 0.13. nih.gov

| Parameter | Value | Tissue |

| Inhibition of High-Potassium Contractions | Dose-dependent | Human Corpus Cavernosum |

| Inhibition of Noradrenaline Contractions | Non-competitive | Human Corpus Cavernosum |

| pD'2 value vs. Noradrenaline | 4.58 ± 0.13 | Human Corpus Cavernosum |

Modulation of Neuromuscular Transmission in Research Models

The neuromuscular junction is a critical site for the transmission of signals from nerves to muscles, leading to muscle contraction. frontiersin.orgmdpi.com While this compound's primary action is on the smooth muscle itself, there is also interest in how such compounds might modulate neuromuscular transmission. nih.govmodeldb.science

Structure Activity Relationship Sar Studies of Thiphenamil

Elucidation of Key Structural Features for Biological Activity

The spasmolytic, or antispasmodic, activity of Thiphenamil is intrinsically linked to its specific chemical architecture. Alterations to its structure can significantly impact its efficacy.

Correlation Between Chemical Structure and Spasmolytic Effects

The fundamental structure of this compound consists of a diphenylacetyl group connected via a thioester linkage to a diethylaminoethyl moiety. This arrangement is critical for its spasmolytic action. Research into related compounds has highlighted the importance of the thioester group; for instance, replacing the amide oxygen with a sulfur atom in benzanilide (B160483) derivatives led to a substantial increase in antispasmodic activity, underscoring the significant role of the sulfur atom in the biological effect. nih.gov

Identification of Pharmacophoric Elements in this compound

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and related anticholinergic agents, the key pharmacophoric elements can be generalized as:

An Ester or Thioester Group: This acts as a central scaffold.

A Bulky Acyl Group: Often containing one or more carbocyclic or heterocyclic rings (in this compound, two phenyl rings).

A Cationic Head: Usually a protonated tertiary or quaternary amine, separated from the esterifying group by a short carbon chain.

These features are characteristic of many synthetic antimuscarinic agents, suggesting a common mode of interaction with the muscarinic acetylcholine (B1216132) receptor. The specific arrangement and nature of these groups in this compound define its particular activity.

Conformational Analysis and Molecular Modeling of this compound

To further understand how this compound interacts with its biological target, researchers employ conformational analysis and molecular modeling techniques. These methods provide insights into the three-dimensional structure of the molecule and how it might bind to a receptor.

Computational Approaches in Structure-Activity Prediction

Computational methods are increasingly used to predict the biological activity of compounds based on their chemical structure, a field known as Quantitative Structure-Activity Relationship (QSAR). uni-bonn.demdpi.comnih.gov These approaches use molecular descriptors—numerical values that characterize properties of a molecule—to build mathematical models that correlate structure with activity. alliedacademies.orgmdpi.comtaylorfrancis.com

For this compound and similar compounds, these models can help to:

Predict the spasmolytic activity of new, unsynthesized derivatives.

Identify which structural features are most important for activity.

Optimize the lead compound to improve its desired properties.

These computational tools, which can range from simple regression models to complex machine learning algorithms, accelerate the drug discovery process by prioritizing which compounds to synthesize and test. mdpi.comresearchgate.netcreative-proteomics.com

Comparative SAR Analysis with Related Chemical Classes

The SAR of this compound can be further illuminated by comparing it to other classes of compounds with similar biological activities.

| Compound Class | Key Structural Features | Relationship to this compound's Activity |

| Amino Alcohol Esters | Possess an ester linkage and an amino group, similar to the core structure of this compound. | The presence of the ester and amino groups is a common feature in many anticholinergic and spasmolytic agents, highlighting a shared pharmacophore. |

| Benzilates | Contain a diphenylglycolic acid ester structure, which is structurally related to the diphenylacetyl group of this compound. | The bulky diphenyl moiety is a recurring motif in potent anticholinergics, suggesting its importance for receptor affinity. |

| Thiobenzanilides | Feature a thioamide linkage, which has been shown to significantly enhance spasmolytic activity compared to the corresponding amide. nih.gov | This demonstrates the profound impact the sulfur atom can have on biological activity, a key feature of this compound's thioester group. nih.gov |

| Stilbenoids | Certain bibenzyl derivatives within this class exhibit spasmolytic effects. SAR studies have shown that the presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings are critical for activity. nih.gov | This highlights the importance of aromatic substitution patterns in modulating the spasmolytic properties of compounds containing phenyl groups, which is relevant to the diphenylacetyl moiety of this compound. |

This comparative analysis reinforces the understanding of which molecular components are crucial for the spasmolytic effects observed with this compound and provides a broader context for its design and mechanism of action.

Distinctions from Other Anticholinergic and Antispasmodic Agents

This compound's chemical architecture, characterized by a diphenylacetic acid thioester with a diethylaminoethyl group, sets it apart from many classical anticholinergic agents like atropine (B194438) and scopolamine (B1681570). While all these molecules act as muscarinic receptor antagonists, their structural differences lead to variations in potency, selectivity, and pharmacological effects. cutm.ac.innih.gov

A key distinguishing feature of this compound is the replacement of the ester oxygen, common in many anticholinergics, with a sulfur atom, forming a thioester linkage. tutorchase.com Thioesters are generally more reactive towards nucleophiles than their oxygen ester counterparts due to the weaker carbon-sulfur bond compared to the carbon-oxygen bond. tutorchase.com This increased reactivity can influence the compound's interaction with the muscarinic receptor. The hydrolysis of thioesters is also thermodynamically more favorable than that of esters. libretexts.org

In contrast, classical anticholinergics such as atropine and scopolamine are tropane (B1204802) alkaloids, featuring a rigid bicyclic tropane ring system. nih.gov This rigid structure is a significant determinant of their interaction with the muscarinic receptor. The general structure for many anticholinergic drugs includes two carbocyclic or heterocyclic rings, an ester or ether linkage, and a basic nitrogen group. unicam.it this compound fits this general pharmacophore but with its unique thioester modification.

Research on a close analog, thiodeacylaprophen (B138005), which has a similar diphenyl and diethylamine (B46881) structure but lacks the carbonyl group of the thioester, revealed that the intramolecular distance between the sulfur atom and the protonated nitrogen is a crucial factor for antimuscarinic activity. A shorter S...N+ distance in thiodeacylaprophen compared to the O...N+ distance in potent antimuscarinics like atropine may contribute to its weaker activity, suggesting that the spatial arrangement of these heteroatoms is critical for optimal receptor interaction. Current time information in Bangalore, IN.

Impact of Diphenylaminopropanol Scaffold Variations

The diphenylaminopropanol scaffold is central to the activity of this compound. Variations in this structure, including the phenyl rings, the thioester group, and the amino alcohol portion, have significant effects on its antimuscarinic and antispasmodic properties. Studies on N,N-diethylaminoethyl esters of diphenylacetic acid and its analogs have elucidated several key SAR points.

The two phenyl rings on the α-carbon are considered optimal for providing the necessary spatial arrangement for effective interaction with the muscarinic receptor. vulcanchem.com Substitution on these phenyl rings can significantly alter activity. For many anticholinergics, unsubstituted phenyl rings are preferred, as alkyl, aryl, or halide substitutions can diminish central anticholinergic action. nih.gov

The nature of the group at the α-position is also critical. For many anticholinergic esters, a hydroxyl group at this position is important for activity, whereas a hydrogen or methyl group can reduce potency. nih.gov In this compound, this position is occupied by the sulfur of the thioester linkage.

The length and nature of the alkyl chain connecting the ester/thioester group to the amino group are also crucial. An optimal chain length of two carbons is generally observed for maximal anticholinergic activity. Increasing this chain length tends to decrease activity. cutm.ac.in

The amino group itself is a key feature. Tertiary amines, like the diethylamino group in this compound, are active, particularly after protonation. The nature of the alkyl substituents on the nitrogen can influence potency and selectivity. Substitution with methyl or ethyl groups is often favorable for activity.

Research on 2-ethylthio-2,2-diphenylacetic acid N,N-diethylaminoethyl ester, a compound structurally very similar to this compound, has provided specific insights into the contribution of different parts of the molecule.

| Structural Feature | Contribution to Activity | Reference |

|---|---|---|

| Two Phenyl Rings | Provides optimal spatial arrangement for muscarinic receptor interaction. | vulcanchem.com |

| Thioester Linkage | Serves as a suitable spacer between the diphenylacetic acid core and the amino moiety. The sulfur atom's properties influence receptor binding and reactivity. | tutorchase.comvulcanchem.com |

| Ethylthio Substituent | Contributes to both binding affinity and selectivity at muscarinic receptors. | vulcanchem.com |

| N,N-Diethylamino Group | Enhances binding to specific muscarinic receptor subtypes and is crucial for the anticholinergic effect. | vulcanchem.com |

Modifications to this core structure have been explored to develop more selective muscarinic antagonists. The following table summarizes the observed effects of specific variations on the diphenylaminopropanol scaffold.

| Modification | Observed Effect on Activity | Reference |

|---|---|---|

| Substitution of one of the phenyl rings | Generally leads to a decrease in anticholinergic potency. | nih.gov |

| Hydrogenation of one of the phenyl rings | Can be explored for modifying selectivity, but often reduces overall potency. | vulcanchem.com |

| Incorporation of phenyl rings into a tricyclic system | A strategy used to alter receptor selectivity and pharmacokinetic properties. | vulcanchem.com |

| Replacement of the thioester with an ether linkage | Can produce chemically stable and potent compounds, indicating the carbonyl group is not strictly required. | cutm.ac.in |

| Variation of N-alkyl groups | Substitution with groups larger than ethyl on the nitrogen generally leads to inactive compounds. | cutm.ac.in |

These SAR studies underscore the specific and crucial roles of each component of the this compound structure, distinguishing it from other anticholinergic agents and providing a roadmap for the design of new analogs with potentially improved therapeutic profiles.

Preclinical Research Applications and in Vivo Models Non Human

Assessment of Thiphenamil Efficacy in Animal Models of Smooth Muscle Dysfunction

This compound's primary characteristic is its role as a smooth muscle antagonist. nih.gov Its efficacy in this capacity has been explored in several animal models, targeting different aspects of smooth muscle function.

Studies in Excised Rat Muscle Models

Research has indicated that this compound hydrochloride demonstrates significant spasmolytic activity. smolecule.com In studies utilizing excised rat muscle models, this compound has shown superior spasmodic activity when compared to other agents like Trasentine. smolecule.com This suggests a potent ability to relax smooth muscle tissues in this specific preclinical setting. smolecule.com The mechanism of action involves the competitive antagonism of muscarinic acetylcholine (B1216132) receptors, which are crucial for muscle contraction. smolecule.com By blocking the binding of acetylcholine, this compound inhibits muscle movement. smolecule.com

Investigations of Upper Urinary Tract Contractility in Animal Models

While direct studies on this compound's effect on the upper urinary tract in animal models are not extensively detailed in the provided search results, the general understanding of its function as a smooth muscle relaxant is relevant. Animal models, often utilizing unilateral ureteral obstruction, are employed to study changes in upper urinary tract urodynamics (UUTU). frontiersin.org These models allow for the measurement of parameters like renal pelvis volume and resting pressure, as well as ureteral electromyography. frontiersin.org Such models could theoretically be used to assess the impact of smooth muscle antagonists like this compound on the contractility of the upper urinary tract.

Evaluation of Lower Urinary Tract Function in Animal Models

The lower urinary tract is a common focus for preclinical studies involving smooth muscle function. nih.gov Animal models, particularly rodents, are frequently used to assess lower urinary tract function through methods like void-spot assays, metabolic cage studies, and urodynamics. nih.govresearchgate.net These investigations help in understanding the mechanisms of bladder control and dysfunction. nih.gov While a study on healthy human volunteers investigated the effects of this compound on lower urinary tract function, detailed preclinical animal studies specifically evaluating this compound's impact on the lower urinary tract were not found in the provided search results. nih.gov However, the established antispasmodic properties of this compound in other smooth muscle tissues suggest its potential for investigation in animal models of lower urinary tract dysfunction. smolecule.com

This compound in Experimental Wound Healing Models (Non-Human)

Beyond its effects on internal smooth muscle, this compound has been investigated for its potential to modulate the process of wound healing, particularly in ocular tissues where cellular contraction can have significant consequences.

Inhibition of Wound Contraction in Ocular Tissue (e.g., Rabbit Radial Keratotomy Models)

Studies have explored the efficacy of this compound hydrochloride in controlling wound contraction in ocular tissue. nih.govsmolecule.com In a study involving New Zealand white rabbits that underwent a standard eight-incision radial keratotomy (RK), topical application of this compound was evaluated. nih.govsmolecule.com The results, based on slit lamp corneal photographs and ocular histology, demonstrated a transient inhibition of wound contraction that lasted for approximately one week in the eyes treated with this compound. nih.govsmolecule.com This suggests a specific, though temporary, effect of this compound in managing the cicatricial, or scarring, aspects of ocular surgery. nih.gov The inhibition of wound healing was evidenced by a noticeable wound gape in the treated eyes. researchgate.net

Table 1: this compound in Rabbit Radial Keratotomy Model

| Parameter | Observation | Duration of Effect | Source(s) |

|---|---|---|---|

| Wound Contraction | Transient inhibition | Approximately one week | nih.govsmolecule.com |

| Wound Gape | Marked evidence of gape | - | researchgate.net |

Analysis of In Vitro Contractility of Avascular Corneal Wound Tissue

To understand the mechanisms behind wound contraction, in vitro studies on avascular corneal wound tissue have been conducted. researchgate.netnih.gov In an animal model of corneal wound fibroplasia, researchers demonstrated for the first time that this tissue possesses contractile properties. researchgate.netnih.gov Full-thickness corneal trephine wounds were created in rabbit eyes, and the tissue was extracted for in vitro analysis. nih.gov When exposed to agents like serotonin, epinephrine, or norepinephrine, the corneal wounds exhibited contractions, reaching a maximum force of 20-100 mg. nih.gov This response peaked within 5-10 minutes and could persist for several hours. nih.gov In contrast, normal corneal tissue did not respond to these agents. nih.gov This contractile ability of wound tissue provides a basis for investigating the inhibitory effects of smooth muscle antagonists like this compound.

Table 2: In Vitro Contractility of Rabbit Corneal Wound Tissue

| Stimulating Agent | Maximum Contractile Force (mg) | Time to Peak Response (min) | Response in Normal Cornea | Source(s) |

|---|---|---|---|---|

| Serotonin | 20-100 | 5-10 | No response | nih.gov |

| Epinephrine | 20-100 | 5-10 | No response | nih.gov |

| Norepinephrine | 20-100 | 5-10 | No response | nih.gov |

| Acetylcholine | No response | - | Contraction (Iris Muscle) | nih.gov |

Histopathological and Morphological Assessments in Animal Studies

The primary focus of preclinical in vivo research on this compound, involving histopathological and morphological assessments, has been centered on its effects on ocular tissue, particularly in the context of corneal wound healing. Studies have utilized the rabbit model to investigate the impact of this compound on the structural changes that occur following surgical incisions.

In a notable study, the efficacy of topically applied this compound hydrochloride was evaluated in New Zealand white rabbits that underwent an eight-incision radial keratotomy. nih.gov The research aimed to determine the compound's ability to inhibit wound contraction in ocular tissue. Histological examination of the corneas was a key component of this assessment. nih.gov

The findings from ocular histology, in conjunction with slit-lamp corneal photographs, revealed that this compound induced a transient inhibition of wound contraction. nih.gov This effect was observed to last for approximately one week in all treated eyes. nih.gov This suggests a specific, albeit temporary, influence of this compound on the cellular and structural processes that lead to the closure of surgical wounds in the cornea. nih.gov

Further investigations using in vivo confocal microscopy, correlated with conventional histopathological findings, provided a more detailed and quantitative analysis of the wound healing process. In rabbit eyes that underwent radial keratotomy, the normal healing process was characterized by an initial ingrowth of the corneal epithelium into the wound, which persisted without a significant fibrotic response. researchgate.net

A key morphological assessment in these studies was the measurement of the incisional wound gape. In a rabbit model of radial keratotomy, quantitative measurements demonstrated a progressive increase in the wound gape over time. These in vivo measurements were validated against conventional histopathological techniques, which showed comparable results. researchgate.net The initiation of a decrease in the incisional wound gape was associated with the replacement of the epithelial plug with fibroblastic tissue. researchgate.net While this study provides a detailed account of the wound healing process in a rabbit model, it is important to note that the absence of significant wound fibrosis in this particular model may not fully replicate the healing process in human radial keratotomy. researchgate.net

The table below summarizes the quantitative measurements of incisional wound gape obtained from conventional histopathological techniques in a rabbit model, which provides a baseline for the morphological changes observed in such studies.

| Time Point | Mean Incisional Wound Gape (μm) ± SD |

| Day 0 | 252 ± 112 |

| Day 26 | 917 ± 216 |

Data derived from a study on corneal wound healing in a rabbit model following radial keratotomy. researchgate.net The study provides a comparison to in vivo confocal microscopy measurements.

These histopathological and morphological assessments in non-human models have been crucial in elucidating the potential of this compound as a modulator of the wound healing response in ocular tissues. The research highlights its temporary effect on inhibiting wound contraction, a finding supported by both qualitative histological observations and quantitative morphological measurements. nih.govresearchgate.net

Advanced Analytical Methodologies for Thiphenamil Research

Non-Clinical Dose Formulation Analysis

Dose formulation analysis is a critical component of regulated non-clinical safety and toxicology studies, serving to verify that the test system receives the intended concentration of the test article. nih.govresearchgate.net This process involves the development and validation of robust analytical methods to analyze the concentration, homogeneity, and stability of Thiphenamil in the dosing vehicle. nih.goveuropeanpharmaceuticalreview.com

Before and during a non-clinical study, it is imperative to confirm that the concentration of this compound in the prepared formulation matches the target concentration. researchgate.net This verification ensures that the toxicological or pharmacological findings are directly attributable to a known dose level. Analysis is typically performed on samples taken from the top, middle, and bottom of the bulk formulation container to assess homogeneity. nih.gov Consistent concentrations across these samples confirm that the test article is uniformly distributed within the vehicle, which is especially critical for suspensions or emulsions. For most non-clinical studies, a solution dose is the most practical approach. europeanpharmaceuticalreview.com

Stability testing is essential to demonstrate that this compound remains chemically unchanged and physically stable in the dosing vehicle for the duration of its preparation, storage, and administration. researchgate.netijpsr.com The stability-indicating method must be able to accurately measure the active ingredient without interference from degradation products, excipients, or components of the vehicle matrix. ijpsr.comijpras.com Stability studies are conducted under various conditions, including the expected storage conditions (e.g., refrigerated or ambient temperature) and for time points that cover the period from formulation preparation to the final dose administration. europeanpharmaceuticalreview.comresearchgate.net Accelerated stability testing, involving exaggerated storage conditions (e.g., higher temperature, light exposure), may also be used to predict the shelf-life and identify potential degradation pathways. ijpras.comchemmethod.com

Analytical methods used for dose formulation analysis must be validated to ensure they are suitable for their intended purpose. demarcheiso17025.comlabmanager.com Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). demarcheiso17025.com The fundamental parameters for validation ensure the reliability, reproducibility, and accuracy of the analytical data. researchgate.netlabmanager.com

Key validation parameters include:

Accuracy : The closeness of the test results to the true value. It is often assessed by analyzing samples with known concentrations and calculating the percent recovery. youtube.com

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) for a series of measurements and is evaluated at three levels: repeatability, intermediate precision, and reproducibility. demarcheiso17025.comlabmanager.com

Selectivity/Specificity : The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or vehicle components. researchgate.net

Sensitivity : This is demonstrated by the Limit of Detection (LOD) and Limit of Quantitation (LOQ). LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be determined with acceptable precision and accuracy. demarcheiso17025.com

Linearity : The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. youtube.com

Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. demarcheiso17025.com

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Table 1: Typical HPLC Method Validation Parameters and Acceptance Criteria based on ICH Guidelines

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Accuracy | Closeness of measured value to true value. | 98.0% - 102.0% recovery for assay. |

| Precision (Repeatability) | Precision under the same operating conditions over a short interval. | Relative Standard Deviation (RSD) ≤ 2%. demarcheiso17025.com |

| Intermediate Precision | Precision within the same laboratory over different days, with different analysts or equipment. | RSD ≤ 2%. demarcheiso17025.com |

| Specificity | Ability to measure analyte in the presence of interferences. | Peak purity of analyte peak > 99%; No interference from placebo or degradants at the retention time of the analyte. researchgate.net |

| Limit of Detection (LOD) | Lowest concentration that can be detected. | Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | Lowest concentration that can be quantified with accuracy and precision. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. demarcheiso17025.com |

| Linearity | Proportionality of concentration to analytical signal. | Correlation Coefficient (r²) ≥ 0.999. labmanager.com |

| Range | Concentration interval where the method is precise, accurate, and linear. | Typically 80% to 120% of the test concentration for an assay. demarcheiso17025.com |

Assessment of Formulation Stability in Research Matrices

Spectroscopic and Chromatographic Techniques for this compound Characterization

Characterization of the this compound drug substance requires a combination of chromatographic and spectroscopic techniques to confirm its structure and purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound, offering high resolution and sensitivity. researchgate.netjapsonline.com A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed for assay and impurity profiling. ijpras.comresearchgate.net The development of such a method involves a systematic approach to optimize various parameters to achieve adequate separation of the main compound from any potential degradation products or process-related impurities. chromatographyonline.com

The selection of the stationary phase (e.g., a C18 column), mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and detector wavelength are all critical for developing a robust method. chemmethod.comjapsonline.com UV detection is common, with the wavelength selected based on the UV absorbance maximum of this compound.

Table 2: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Example Condition |

|---|---|

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size. researchgate.net |

| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Phosphate Buffer (pH adjusted). chemmethod.com |

| Flow Rate | 1.0 mL/min. chemmethod.com |

| Injection Volume | 20 µL. researchgate.net |

| Detector | UV-Vis or Photodiode Array (PDA) Detector. |

| Wavelength | Set at the absorption maximum of this compound. |

| Column Temperature | Ambient or controlled (e.g., 30 °C). researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, complementary techniques essential for the definitive structural elucidation and confirmation of this compound. organicchemistrydata.org

Mass Spectrometry (MS) provides precise mass-to-charge ratio (m/z) information. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion. libretexts.org Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves the controlled breakdown of the molecular ion into smaller fragment ions. wikipedia.org The resulting fragmentation pattern is a molecular fingerprint that provides valuable information about the compound's substructures, such as the loss of the diethylaminoethyl group or the cleavage of the thioester bond, helping to confirm the identity of this compound. libretexts.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure.

¹H NMR (Proton NMR) gives information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals corresponding to the aromatic protons of the two phenyl rings, the methine proton alpha to the carbonyl group, and the methylene (B1212753) and methyl protons of the S-[2-(diethylamino)ethyl] group. acs.org

¹³C NMR provides information on the different types of carbon atoms in the molecule, including the carbonyl carbon of the thioester, the aromatic carbons, and the aliphatic carbons of the side chain. acs.org

2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to establish the connectivity between protons and carbons, allowing for the unambiguous assignment of all signals and definitive confirmation of the this compound structure. organicchemistrydata.org

Table 3: Predicted Spectroscopic Data for this compound Characterization

| Technique | Expected Observation | Information Gained |

|---|---|---|

| Mass Spectrometry (HRMS) | Molecular ion peak [M+H]⁺ corresponding to the exact mass of C₂₀H₂₅NOS. | Confirmation of molecular formula. |

| Tandem MS (MS/MS) | Characteristic fragment ions from cleavage of the thioester and ether linkages. | Structural confirmation through fragmentation pattern analysis. wikipedia.org |

| ¹H NMR | Signals for aromatic protons (phenyl groups), aliphatic protons (methine, methylene, methyl groups). | Information on the chemical environment and number of protons. acs.org |

| ¹³C NMR | Signals for carbonyl, aromatic, and aliphatic carbons. | Information on the carbon skeleton of the molecule. acs.org |

| 2D NMR (e.g., COSY, HSQC) | Correlation peaks showing ¹H-¹H and ¹H-¹³C connectivities. | Unambiguous assignment of structure and confirmation of atom connectivity. organicchemistrydata.org |

Future Directions and Emerging Research Avenues for Thiphenamil

Development of Novel Thiphenamil Derivatives with Enhanced Research Utility

The synthesis of novel chemical derivatives is a cornerstone of drug discovery and pharmacological research, aimed at enhancing potency, selectivity, or exploring new biological activities. nih.govresearchgate.netmdpi.com For this compound, this approach offers a pathway to dissect its structure-activity relationships (SAR) and develop tools with more specific research applications.

Research into related heterocyclic compounds, such as those containing thiazole (B1198619) and thiophene (B33073) moieties, demonstrates that strategic chemical modifications can lead to derivatives with significant antimicrobial, anticancer, or antiviral properties. nih.govnih.govnih.gov This principle is directly applicable to this compound. An example of this is found in the analysis of the "this compound series," which includes derivatives like thiodeacylaprophen (B138005). A structural analysis of thiodeacylaprophen hydrochloride was undertaken to understand the chemical features responsible for its surprisingly low antimuscarinic activity compared to related compounds. dtic.mil The study suggested that factors such as the short intramolecular distance between the sulfur and nitrogen atoms could be a key determinant of its reduced potency. dtic.mil

Future research can systematically build on this by creating a library of this compound derivatives. By modifying the diphenylacetyl group, the thioester linkage, or the diethylaminoethyl side chain, researchers can investigate how these changes affect binding affinity and selectivity for different muscarinic receptor subtypes (M1-M5). Such derivatives could serve as valuable pharmacological probes to elucidate the specific roles of these receptors in various tissues. nih.gov

Table 1: Potential Modifications for this compound Derivatives

| Molecular Moiety | Potential Modification | Research Goal |

| Diphenylacetyl Group | Substitution on the phenyl rings | Investigate influence on receptor binding and selectivity |

| Thioester Linkage | Replacement with ester or amide | Determine the role of the sulfur atom in activity |

| Diethylaminoethyl Chain | Altering the length or branching | Modulate pharmacokinetic properties and receptor interaction |

Integration of this compound into High-Throughput Screening Platforms

High-Throughput Screening (HTS) allows for the rapid, automated testing of thousands of chemical compounds against specific biological targets. bmglabtech.comwikipedia.org This technology has become indispensable in modern drug discovery for identifying "hits"—compounds that modulate a biological pathway of interest. bmglabtech.com Integrating established compounds like this compound into HTS campaigns can uncover entirely new biological activities beyond their classical pharmacology.

A notable example of this is a large-scale HTS study conducted to identify compounds that protect human astrocytes against oxidative stress. researchgate.net In this screen, which collected over 17,500 data points, this compound was included in the chemical library and was identified as a potential hit. researchgate.net This finding suggests a previously unrecognized cytoprotective potential for this compound, warranting further investigation into its effects on neurological disease models. A Korean patent application also lists this compound among compounds suitable for HTS methods, indicating its recognized utility in broad screening paradigms. googleapis.com

Future applications could involve screening this compound and its derivatives against a wide array of targets, including other G-protein coupled receptors, ion channels, and enzymes. The use of advanced HTS techniques, such as high-content screening (HCS) which provides detailed imaging data, could further elucidate the cellular mechanisms behind any newly discovered activities. wikipedia.org Validating hits from these screens often involves label-free biophysical methods to confirm direct binding interactions and rule out false positives. nih.gov

Exploration of this compound's Interaction with Other Biological Systems In Vitro

In vitro studies using isolated tissues and cells are fundamental for characterizing the pharmacological effects of a compound. While this compound's primary action is on smooth muscle, research has explored its effects in various biological systems, revealing a more complex profile.

One area of research has been its effect on ocular tissues. A study using rabbit eyes investigated the efficacy of topical this compound hydrochloride in controlling wound contraction after radial keratotomy. researchgate.net The results showed a transient, week-long inhibition of wound contraction, suggesting that smooth muscle antagonists like this compound could be useful for managing certain cicatricial (scarring) conditions of the eye. researchgate.net This opens an avenue for exploring its utility in ocular fibrosis, a significant cause of vision impairment. nih.gov

Its effects on urinary tract tissues have also been characterized. Early research noted its spasmolytic action on the excised ureters of rats and rabbits. regulations.gov More recent studies have employed modern urodynamic analysis to evaluate its impact. One such study on healthy female volunteers found that an 800 mg dose of this compound significantly decreased the maximum detrusor pressure during voiding and the maximum urine flow rate. nih.gov These quantitative findings provide a more precise understanding of its influence on lower urinary tract function.

Table 2: Summary of Selected In Vitro and In Vivo Pharmacological Studies on this compound

| Biological System | Model | Observed Effect | Reference |

| Ocular Tissue | Rabbit Eye (post-radial keratotomy) | Transient inhibition of wound contraction | researchgate.net |

| Lower Urinary Tract | Healthy Human Volunteers | Decreased maximum detrusor pressure and urine flow rate | nih.gov |

| Uterus & Intestine | Excised Rat, Human, Dog, Rabbit Tissues | Spasmolytic action (muscle relaxation) | regulations.gov |

Future in vitro research could expand to other systems where muscarinic receptors play a key role, such as in the central nervous system or in inflammatory pathways. Using modern cell-based assays, including those with engineered human cells mdpi.com, researchers can dissect its receptor subtype selectivity and downstream signaling effects with high precision.

Computational Chemistry and In Silico Approaches in this compound Research

Computational chemistry and in silico modeling have become powerful tools in drug discovery, allowing researchers to predict how a molecule will interact with its biological target. journaljpri.comresearchgate.net These methods, including molecular docking and structural analysis, can guide the synthesis of more potent and selective derivatives while providing insights into the molecular basis of a drug's activity. scielo.br

This approach has been applied to the this compound chemical family. To understand why certain derivatives exhibit weak antimuscarinic activity, a crystal structure analysis was performed on thiodeacylaprophen, a thioester analogue of the potent antimuscarinic agent aprophen and a member of the this compound series. dtic.mil This in silico structural investigation revealed specific conformational features, such as a shortened distance between the sulfur and nitrogen atoms, that likely contribute to its reduced potency. dtic.mil This demonstrates how computational analysis can explain experimental observations and guide future drug design.

Future research could apply more advanced computational techniques directly to this compound. Molecular docking studies could simulate the binding of this compound to the crystal structures of different muscarinic receptor subtypes. This would help predict its binding affinity and identify the key amino acid residues involved in the interaction, explaining its functional effects at a molecular level. Such in silico studies are invaluable for generating testable hypotheses and prioritizing the synthesis of novel derivatives with enhanced research utility. nih.govnih.gov

Re-evaluation of this compound's Pharmacological Profile Using Modern Academic Tools

Older drugs, often developed before the advent of molecular biology, represent a reservoir of pharmacological activity that can be re-examined with modern tools to uncover new uses and mechanisms. nih.gov this compound, first synthesized in the 1950s regulations.gov, is a prime candidate for such a re-evaluation.

Historically, its profile was that of a direct antispasmodic with some debate over the extent of its anticholinergic action. regulations.gov Modern pharmacological methods have begun to clarify this. For instance, studies using precise urodynamic measurements have quantified its effects on bladder function, moving beyond qualitative descriptions. nih.gov Furthermore, the development of receptor-knockout animal models provides an unprecedented opportunity to dissect its mechanism. mdpi.com By testing this compound in mice lacking specific muscarinic receptor subtypes (e.g., M2 or M3), researchers could definitively determine which receptors mediate its effects on different smooth muscles, such as the gastrointestinal tract or urinary bladder. mdpi.comnih.gov

The most compelling evidence for the value of re-evaluation comes from its inclusion in a high-throughput screen that identified it as a potential protector of astrocytes from oxidative stress. researchgate.net This discovery, enabled by a modern, unbiased screening platform, suggests a therapeutic potential in neurology, an area completely unrelated to its original use. Modern electrophysiological and computational models, such as those used to study the effects of muscarinic agents on neural circuits, could further probe these novel central nervous system effects. biorxiv.org Finally, a comprehensive re-evaluation using the principles of network pharmacology could map its interactions across multiple biological systems, potentially predicting new therapeutic applications or identifying off-target effects. mdpi.comnih.gov

Q & A

Q. What are the primary molecular targets and mechanisms of action of Thiphenamil in inhibiting smooth muscle contraction?

this compound acts as an antispasmodic by dual mechanisms: (1) inhibiting extracellular Ca²⁺ influx and (2) suppressing intracellular Ca²⁺ release from sarcoplasmic stores, as demonstrated in human corpus cavernosum tissue studies . Its molecular structure (C20H25NOS·ClH) lacks stereochemical complexity, suggesting non-specific ion channel modulation. Researchers should validate these mechanisms in target tissues using calcium imaging or patch-clamp electrophysiology, comparing results with standard Ca²⁺ channel blockers like verapamil.

Q. What are the standard in vitro and in vivo protocols for evaluating this compound’s efficacy in bladder instability models?

In vitro protocols involve isolating bladder smooth muscle strips and measuring contraction force pre/post-Thiphenamil exposure under electrical or agonist-induced stimulation. For in vivo models, rodent cystometry is recommended to assess bladder pressure and voiding frequency. Dosages should align with human-equivalent calculations (e.g., 400 mg q.i.d. in humans ≈ 50 mg/kg in rats), adjusting for species-specific pharmacokinetics .

Q. How should researchers address variability in this compound’s pharmacokinetic data across preclinical species?

Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences in absorption and metabolism. Prioritize assays for plasma protein binding and CYP450 enzyme activity (e.g., CYP3A4), as these significantly influence bioavailability. Ensure statistical reporting aligns with pharmaceutical guidelines, including justification for >3 significant figures in pharmacokinetic parameters .

Advanced Research Questions

Q. How can contradictory findings between this compound’s in vitro potency and in vivo efficacy be resolved?

Contradictions often arise from tissue-specific bioavailability or compensatory pathways in vivo. Apply the "principal contradiction" framework : identify whether discrepancies stem from (a) methodological differences (e.g., agonist concentration in vitro vs. physiological stimuli in vivo) or (b) unaccounted variables (e.g., neural modulation). Use factorial experimental designs to isolate variables and apply multivariate regression to quantify confounding factors .

Q. What experimental designs optimize mechanistic studies of this compound’s dual Ca²⁺ modulation in complex tissues?

Employ sequential pharmacological inhibition: first block extracellular Ca²⁺ (e.g., with EGTA), then apply this compound to isolate intracellular Ca²⁺ effects. Use fluorescent indicators (e.g., Fluo-4 for cytosolic Ca²⁺, Rhod-2 for mitochondrial Ca²⁺) to spatially resolve Ca²⁺ dynamics. Include positive controls (e.g., cyclopiazonic acid for sarcoplasmic Ca²⁺ depletion) and validate findings across ≥3 biological replicates .

Q. How should researchers design clinical trials for this compound in renal colic while addressing ethical and practical constraints?

- Feasibility: Partner with urology clinics for participant recruitment, leveraging retrospective data on renal colic incidence to estimate sample size .

- Novelty: Compare this compound against first-line therapies (e.g., NSAIDs) using a non-inferiority design.

- Ethics: Include rescue analgesia protocols to mitigate placebo-group risks.

- Relevance: Align endpoints with FDA guidelines (e.g., pain reduction on VAS scale within 30 minutes).

Q. What statistical methods are appropriate for analyzing dose-response contradictions in this compound studies?

Apply nonlinear regression (e.g., sigmoidal dose-response curves) with outlier detection (Grubbs’ test). For paradoxical responses (e.g., efficacy loss at higher doses), use mechanistic modeling (e.g., Hill-Langmuir equations with negative cooperativity). Report p-values with exact values (e.g., p=0.032) rather than thresholds (e.g., p<0.05) to avoid misinterpretation .

Methodological and Reporting Standards

Q. How should researchers structure a manuscript on this compound’s comparative efficacy to meet IMRaD standards?

- Introduction: Contrast this compound’s mechanisms with other antispasmodics (e.g., papaverine’s PDE inhibition) .

- Methods: Detail tissue preparation protocols (e.g., buffer composition, equilibration time) to ensure reproducibility .

- Results: Present raw data (e.g., contraction force in mN/mm²) alongside normalized values (% inhibition) .

- Discussion: Explicitly address limitations (e.g., lack of long-term toxicity data) and propose follow-up studies .

Q. What criteria validate this compound’s preclinical data for translational research?

Use the FDA’s Animal Rule guidelines:

- Demonstrate dose-response consistency across ≥2 species.

- Correlate in vitro IC₅₀ with in vivo effective plasma concentrations.

- Include histopathology data to exclude off-target organ toxicity .

Data Contradiction and Interpretation

Q. How can researchers reconcile this compound’s inconsistent results in bladder vs. ureteral tissue studies?

Apply contradiction analysis :

- Principal aspect: Determine if divergence arises from tissue-specific receptor density (e.g., muscarinic M3 in bladder vs. ureter).

- Secondary aspect: Evaluate methodological differences (e.g., stimulation frequency in vitro). Use meta-analysis tools (e.g., RevMan) to pool data and identify moderators .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。